molecular formula C13H21O3P B14486523 Diethyl [(2,5-dimethylphenyl)methyl]phosphonate CAS No. 63909-51-3

Diethyl [(2,5-dimethylphenyl)methyl]phosphonate

Cat. No.: B14486523
CAS No.: 63909-51-3
M. Wt: 256.28 g/mol
InChI Key: ZBRRFBSBWHFBFQ-UHFFFAOYSA-N
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Description

Diethyl [(2,5-dimethylphenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a diethyl ester and a 2,5-dimethylphenylmethyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(2,5-dimethylphenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the Arbuzov reaction, where diethyl phosphite reacts with 2,5-dimethylbenzyl chloride under reflux conditions to yield the desired phosphonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2,5-dimethylphenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Diethyl [(2,5-dimethylphenyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of diethyl [(2,5-dimethylphenyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the aromatic ring can participate in π-π interactions, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(2,4-dimethylphenyl)methyl]phosphonate
  • Diethyl [(3,5-dimethylphenyl)methyl]phosphonate
  • Diethyl [(2,6-dimethylphenyl)methyl]phosphonate

Uniqueness

Diethyl [(2,5-dimethylphenyl)methyl]phosphonate is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its steric and electronic properties. This positioning can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)10-13-9-11(3)7-8-12(13)4/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRRFBSBWHFBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=CC(=C1)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20526914
Record name Diethyl [(2,5-dimethylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63909-51-3
Record name Phosphonic acid, [(2,5-dimethylphenyl)methyl]-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63909-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [(2,5-dimethylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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